Naproxen

Description

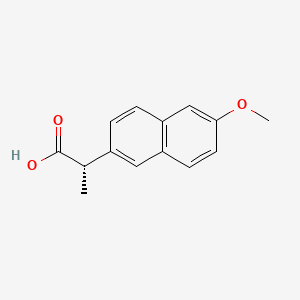

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWTZPSULFXXJA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040686 | |

| Record name | Naproxen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naproxen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in ether; soluble in methanol, chloroform, Soluble in 25 parts ethanol (96%), 20 parts methanol, 15 parts chloroform, 40 parts ether. Practically insoluble in water, Practically insoluble in water and freely soluble in alcohol., In water, 15.9 mg/L at 25 °C, 0.0159 mg/mL at 25 °C | |

| Record name | Naproxen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00788 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAPROXEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naproxen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid, (2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid, For more Impurities (Complete) data for NAPROXEN (14 total), please visit the HSDB record page. | |

| Record name | NAPROXEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone-hexane, White to off-white crystalline powder, White to creamy white, crystalline powder; soluble in water and sparingly soluble in alcohol. /Naproxen sodium/ | |

CAS No. |

22204-53-1 | |

| Record name | Naproxen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22204-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naproxen [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naproxen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00788 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAPROXEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NAPROXEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naproxen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naproxen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPROXEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57Y76R9ATQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPROXEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naproxen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152°C, 155 °C, Crystals from acetone; mp: 244-246 °C; specific optical rotation: -11 deg at 25 °C/D (in methanol) /Naproxen sodium salt/, 153 °C | |

| Record name | Naproxen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00788 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAPROXEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3369 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naproxen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Insights into Naproxen S Biological Actions

Cyclooxygenase (COX) Isozyme Inhibition and Prostaglandin (B15479496) Synthesis

Naproxen functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically targeting both COX-1 and COX-2 isoforms. nih.govwikipedia.org These enzymes are crucial catalysts in the biosynthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid. acs.orgnih.gov By inhibiting COX activity, this compound effectively reduces the production of these lipid mediators, which play significant roles in mediating inflammation, pain, and fever. wikipedia.orgpatsnap.comderangedphysiology.com

Differential Inhibition of COX-1 and COX-2 Isozymes

This compound is characterized as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. nih.govwikipedia.orgpatsnap.com While both isoforms are involved in prostaglandin production, they have distinct roles and tissue distributions. COX-1 is constitutively expressed in most tissues and is involved in maintaining physiological functions such as gastric mucosal integrity, renal function, and platelet aggregation. nih.govdrugbank.comwikipedia.org COX-2, on the other hand, is primarily inducible and its expression is upregulated during inflammatory processes, contributing significantly to the production of prostaglandins that mediate pain, fever, and inflammation. patsnap.comnih.govdrugbank.comwikipedia.org

Research indicates that this compound inhibits COX-1 and COX-2 with comparable potency, although some studies suggest it may be slightly more selective for COX-1. nih.govnih.gov The inhibition kinetics can exhibit a time-dependent component for both isoforms. nih.gov Studies have reported IC50 values for this compound against oCOX-1 and mCOX-2, demonstrating concentration-dependent inhibition of arachidonic acid turnover. nih.gov For instance, one study reported an IC50 of 340 nM for oCOX-1 and 180 nM for mCOX-2 after a 3-minute incubation. nih.gov Another study using hCOX-2 reported an IC50 of 0.75 µM. nih.gov

The differential inhibition profile contributes to both the therapeutic effects and potential side effects of this compound. Inhibition of COX-2 is primarily responsible for its anti-inflammatory, analgesic, and antipyretic properties. patsnap.comderangedphysiology.comdrugbank.com However, inhibition of the constitutively active COX-1 can lead to undesirable effects, particularly in the gastrointestinal tract and kidneys, where COX-1-derived prostaglandins play protective roles. patsnap.comwikipedia.org

Data on COX Inhibition Potency:

| COX Isozyme | IC50 (nM) | Incubation Time | Source |

| oCOX-1 | 340 | 3 minutes | nih.gov |

| mCOX-2 | 180 | 3 minutes | nih.gov |

| hCOX-2 | 750 | 20 minutes | nih.gov |

Note: IC50 values can vary depending on experimental conditions, such as substrate concentration and incubation time.

Impact on Prostaglandin E2 (PGE2) and Thromboxane (B8750289) A2 (TXA2) Production

By inhibiting COX enzymes, this compound reduces the synthesis of various prostaglandins and thromboxanes, including Prostaglandin E2 (PGE2) and Thromboxane A2 (TXA2). nih.govpatsnap.com

PGE2 is a key mediator of inflammation, fever, and pain, produced predominantly by COX-2 at sites of inflammation. patsnap.comunav.eduwikipedia.orgug.edu.gh It contributes to increased vascular permeability, edema formation, and leukocyte infiltration. unav.eduwikipedia.org Inhibition of PGE2 synthesis by this compound is a primary mechanism underlying its anti-inflammatory and antipyretic effects. patsnap.comwikipedia.org

TXA2 is primarily produced by COX-1 in platelets and is a potent inducer of platelet aggregation and vasoconstriction. wikipedia.orgdroracle.aicriver.com Inhibition of TXA2 production by this compound contributes to its effects on platelet function. patsnap.comcriver.com Unlike aspirin (B1665792), which irreversibly inhibits COX-1, this compound causes reversible inhibition. wikipedia.orgdroracle.aioup.com However, studies suggest that high-dose this compound can achieve near-complete suppression of platelet COX-1 activity, leading to sustained inhibition of thromboxane biosynthesis throughout the dosing interval in some individuals. oup.comox.ac.uknih.govwikimsk.org This sustained inhibition of platelet COX-1 may contribute to a potentially lower cardiovascular risk compared to some other NSAIDs, although it also increases the risk of gastrointestinal bleeding. ox.ac.ukwikimsk.org

Studies have shown that this compound significantly reduces both thromboxane and prostacyclin levels. ahajournals.org The balance between these prostanoids is important for cardiovascular homeostasis. ahajournals.org

Beyond COX Inhibition: Emerging Molecular Mechanisms

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

Emerging evidence suggests that some NSAIDs, including this compound, can act as ligands and activators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). spandidos-publications.comnih.govpnas.orguni.lu PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression involved in various cellular processes, including inflammation, differentiation, and metabolism. spandidos-publications.comuni.lu

Activation of PPARγ by this compound could contribute to its anti-inflammatory effects through mechanisms distinct from COX inhibition. uni.lu PPARγ activation has been shown to inhibit the expression of a wide range of pro-inflammatory genes. uni.lu Studies have demonstrated that this compound can activate PPARγ isoforms in cell-based assays. nih.gov For instance, S(+)-naproxen was found to activate PPARγ in CV-1 cells transfected with rat PPARγ and a peroxisome proliferator response element (PPRE)-luciferase reporter gene plasmid. nih.gov The rank order of potency for PPARγ activation among tested NSAIDs was S(+)-naproxen > indomethacin (B1671933) > S(+)-ibuprofen > R(-)-ibuprofen. nih.gov

Data on PPARγ Activation:

| NSAID | PPARγ Activation Potency Rank |

| S(+)-Naproxen | 1st |

| Indomethacin | 2nd |

| S(+)-Ibuprofen | 3rd |

| R(-)-Ibuprofen | 4th |

Based on activation in CV-1 cells transfected with rat PPARγ and a PPRE-luciferase reporter. nih.gov

The ability of this compound to activate PPARγ may also be relevant in specific disease contexts, such as potentially contributing to observed associations between NSAID use and reduced risk of certain conditions. pnas.orguni.lu

Nuclear Factor-κB (NF-κB) Signaling Pathway Modulation

The Nuclear Factor-κB (NF-κB) signaling pathway is a critical regulator of inflammatory and immune responses, controlling the expression of numerous genes involved in the production of pro-inflammatory mediators. dovepress.combiorxiv.org Modulation of NF-κB activity represents another potential non-COX mechanism of this compound. umw.edu.plumw.edu.pl

Some studies suggest that certain NSAIDs, including this compound derivatives, can influence NF-κB signaling. dovepress.combiorxiv.orgresearchgate.net For example, a hydrogen sulfide-releasing derivative of this compound (HS-NAP) has been shown to inhibit NF-κB signaling in colon cancer cells by reducing nuclear translocation of NF-κB and decreasing NF-κB-DNA binding. dovepress.com This effect was associated with reduced levels of pro-inflammatory proteins like iNOS and COX-2. dovepress.combiorxiv.org

While some research indicates that traditional this compound may have a less potent effect on NF-κB compared to other NSAIDs like celecoxib (B62257) or diclofenac (B195802), studies on modified this compound compounds highlight the potential for interaction with this pathway. umw.edu.plclinicaleducation.org The modulation of NF-κB signaling by this compound or its derivatives could contribute to anti-inflammatory and potentially other cellular effects, such as influencing cell proliferation and apoptosis. dovepress.com

Unfolded Protein Response (UPR) Pathway Involvement

The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). umw.edu.plresearchgate.netajol.infonih.govreactome.org The UPR aims to restore protein homeostasis, but prolonged or severe ER stress can lead to the induction of apoptosis. researchgate.netnih.gov

Recent research suggests that NSAIDs, including this compound, may interact with components of the UPR pathway. umw.edu.plumw.edu.pl While direct studies specifically detailing this compound's effects on the UPR are less extensive compared to other NSAIDs like indomethacin or diclofenac, the UPR is recognized as a potential molecular target for NSAIDs. umw.edu.plresearchgate.netnih.gov Studies on other NSAIDs have shown they can activate specific branches of the UPR, potentially influencing cellular outcomes like apoptosis. researchgate.netnih.gov The involvement of this compound with the UPR pathway could represent another COX-independent mechanism contributing to its cellular effects, particularly in contexts beyond inflammation. umw.edu.plumw.edu.pl

Immune Activation Pathways (e.g., in Colorectal Mucosa)

Recent research indicates that this compound's effects extend beyond its traditional role as a non-steroidal anti-inflammatory drug (NSAID) that primarily inhibits cyclooxygenase (COX) enzymes and reduces prostaglandin synthesis patsnap.comwikipedia.orgdrugbank.com. Studies, particularly in the context of colorectal mucosa and Lynch syndrome, have revealed that this compound can actively promote immune activation mdanderson.orgbmj.comaacrjournals.orgresearchgate.net.

Specifically, this compound has been shown to activate T cells and dendritic cells in the colorectal mucosa, potentially enabling them to target pre-malignant cells mdanderson.org. This suggests a departure from the traditional view of this compound solely as an anti-inflammatory agent, highlighting its capacity to stimulate immune cells locally mdanderson.org. Further research indicates that this compound treatment can promote T-cell proliferation in the colonic mucosa researchgate.net.

Beyond direct immune cell activation, this compound's influence on the immune microenvironment in the colorectal mucosa may involve modulating immune checkpoint proteins. Studies have shown that this compound can decrease the expression of PD-L1 in colonic lesions and increase the influx of CD8+ T cells aacrjournals.orgnih.govresearchgate.net. PD-L1 is an immune checkpoint protein that can suppress anti-tumor immune responses aacrjournals.orgnih.gov. By reducing PD-L1 expression, this compound may help to reverse inflammation-induced immune suppression and support an effective anti-tumor response aacrjournals.org. The increase in CD8+ T cells, which are cytotoxic lymphocytes, is associated with disease control aacrjournals.orgnih.gov.

Research using murine colon cancer cell lines has indicated that the reduction in PD-L1 expression by this compound is primarily associated with COX-2 inhibition aacrjournals.orgnih.gov. Silencing COX-2 RNA significantly reduced PD-L1 expression, while silencing COX-1 had little effect aacrjournals.orgnih.gov. Furthermore, this compound treatment has been shown to increase Tbet+ CD4 and CD8 tumor-infiltrating lymphocytes and reduce PD-1 and LAG3 expression on regulatory T cells, potentially enhancing the anti-tumor efficacy of immunotherapy aacrjournals.orgnih.govresearchgate.net.

The immunomodulatory effects of NSAIDs, including this compound, may also be linked to the induction of immunogenic cell death (ICD) in colorectal cancer cells nih.govresearchgate.net. This process can activate anti-tumor immunity nih.govnih.gov. Studies suggest that NSAID-induced endoplasmic reticulum (ER) stress and activation of the protein BID may play a role in this immunogenic effect nih.govresearchgate.net.

While the exact mechanisms are still being elucidated, the evidence suggests that this compound's impact on immune activation pathways in the colorectal mucosa involves a combination of reducing immunosuppressive prostaglandins and directly or indirectly influencing immune cell activity and checkpoint protein expression.

Here is a summary of some research findings related to this compound's immune activation in colorectal mucosa:

| Study Type | Intervention | Key Immune Finding in Colorectal Mucosa | Citation |

| Phase I Clinical Trial | High-dose this compound (440 mg daily for 6 months) | Activated different resident immune cell types; enriched immune-related pathways; activated T cells and dendritic cells. | mdanderson.orgbmj.comaacrjournals.org |

| Murine Model Study | This compound Treatment | Decreased PD-L1 expression on polyps; increased influx of CD8+ T cells. | aacrjournals.orgnih.govresearchgate.net |

| Murine Model Study | This compound Treatment | Promoted T-cell proliferation. | researchgate.net |

Advanced Synthetic Methodologies and Chemical Modifications

Classical Synthesis Pathways of Naproxen

Early synthetic routes for this compound, such as the process introduced by Syntex in 1976, often involved the preparation of the racemic mixture followed by chiral resolution to isolate the active (S)-enantiomer. nih.govresearchgate.net A traditional approach involved Friedel-Crafts alkylation and Willgerodt-Kindler rearrangement to produce an arylacetic acid intermediate. nih.govbohrium.com This intermediate would then undergo esterification and methylation to yield a racemic arylpropionic ester. nih.gov The final step in these classical routes typically involved saponification of the ester and resolution of the resulting racemic acid using a chiral resolving agent, such as cinchonidine, to obtain enantiomerically pure (S)-naproxen. nih.gov

Another classical method, the Zambon process, involved the acylation of nerolin (2-methoxynaphthalene), followed by ketalization, bromination, hydrolysis, and reductive cleavage. acs.orgmuni.cz While these classical methods were effective, the need for chiral resolution and the potential for generating unwanted enantiomers or isomers in earlier steps highlighted the value of developing more direct asymmetric synthesis routes. nih.govacs.org An industrial synthesis technique for DL-naproxen has also been described, utilizing 2-propinonyl-6-methoxynaphthalene as a raw material in a sequence involving ketal reaction, alpha-bromo reaction, rearrangement, hydrolysis, and acidification. google.com

Recent Advances in Asymmetric Synthesis of (S)-Naproxen

Chiral Enolate Chemistry

Chiral enolate chemistry has been explored for the asymmetric synthesis of (S)-naproxen. One strategy involves the direct methylation of a this compound precursor using a chiral enolate. nih.gov This approach aims to achieve high stereoselectivity without the need for attaching and detaching chiral auxiliaries, which are often required in conventional chiral alkylation methods. nih.gov Diaryliodonium salts have also been employed in conjunction with chiral copper catalysts for the enantioselective α-arylation of carbonyl groups, utilizing silyl (B83357) ketene (B1206846) N,O-aminals as nucleophiles and reactive aryliodonium salts as electrophiles to produce the (S)-arylpropionic acid skeleton with high enantiomeric purity. nih.gov

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is a powerful methodology for the synthesis of chiral medicines, including (S)-naproxen. nih.govnumberanalytics.com This technique involves the reduction of a prochiral alkene in the presence of a chiral catalyst to yield a chiral product with high enantioselectivity. numberanalytics.com

Ruthenium-BINAP catalysts, such as Ru-(S)-BINAP, have been successfully used for the asymmetric hydrogenation of 6-methoxy naphthacrylic acid, yielding (S)-naproxen with high enantiomeric excess (ee >98%). acs.orgmuni.cznobelprize.org High-pressure hydrogenation (>100 atm) of an α-arylacrylic acid in methanol (B129727) has been shown to afford (S)-naproxen with 97% ee. pnas.org Other chiral ligands, including a new class of biphosphorus ligands with a ferrocene (B1249389) moiety, have also been developed and screened for asymmetric hydrogenation with rhodium catalysts. nih.gov Cobalt-catalyzed asymmetric hydrogenation has also been studied as an enantioselective route for the addition of hydrogen. nih.gov Researchers have achieved high chemical yields (over 97%) and enantiomeric purity (over 97% ee) for (S)-naproxen using chiral ferrocene-ruthenium complexes. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Kumada, Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions, such as Kumada and Suzuki-Miyaura couplings, have emerged as valuable tools for constructing the this compound core structure with control over stereochemistry. jst.go.jpthieme-connect.comrsc.orgacs.org

Suzuki-Miyaura coupling reactions have also been applied to this compound synthesis. nih.govthieme-connect.com One approach involves the reaction of aryl bromide with propionic acid via a TMS-enolate intermediate catalyzed by palladium, providing a method to synthesize racemic this compound with good yields. nih.gov More recent work has focused on enantioselective variations. Nakamura et al. modified an iron-catalyzed coupling reaction to an enantioselective Suzuki-Miyaura coupling with an α-bromoester, which, after acidic hydrolysis, yielded enantiomerically enriched (S)-naproxen. nih.gov Another application involves the palladium-catalyzed regioselective and stereospecific Suzuki-Miyaura coupling of unsymmetrical 1,3-disubstituted allylic carbonates with arylboronic acids, which has been applied to the small-scale synthesis of (S)-naproxen, proceeding with inversion of configuration and high regioselectivity. thieme-connect.com

Asymmetric Protonation Methodologies

Asymmetric protonation is a strategy that involves the enantioselective addition of a proton to a prochiral enolate, creating a new chiral center. jst.go.jpthieme-connect.de This method has been explored for the synthesis of (S)-naproxen. rsc.orgacs.orgresearchgate.net

One approach involves the chiral protonation of bis-TMS ketene acetals using chiral disulfonimide proton donors to achieve face-selective protonation. nih.govresearchgate.net While this method has shown potential for enantiomerically enriched (S)-naproxen, it may still require the initial construction of a racemic compound and faces competition from established chiral resolution routes. nih.gov Another study described a novel synthesis of optically active 2-phenylpropionic acids, including (S)-naproxen, via catalytic enantioselective protonation in the Michael addition of benzenethiol (B1682325) to α-acrylacrylates. rsc.org Racemic this compound ester derivatives have been treated with achiral bases to generate prochiral enolates, which were then protonated enantioselectively using novel chiral proton sources containing the alpha-phenylethylamino group. researchgate.net Saponification of the resulting enantioenriched esters afforded (S)-naproxen with no loss of enantiopurity. researchgate.net

Design and Synthesis of Novel this compound Derivatives

Research extends beyond the synthesis of this compound itself to the design and synthesis of novel this compound derivatives. This area is driven by the potential to enhance therapeutic properties, reduce side effects, or explore new pharmacological activities. researchgate.netjst.go.jpacs.orgdoaj.orgnih.gov

Numerous this compound derivatives have been designed and synthesized, often involving modifications to the carboxylic acid group or the naphthalene (B1677914) ring system. For instance, this compound derivatives incorporating the cinnamic acid moiety have been synthesized with the aim of enhancing anti-inflammatory activities and safety profiles. jst.go.jp Studies have shown that some of these derivatives exhibit inhibitory effects on nitric oxide release and lower cytotoxicity compared to this compound. jst.go.jp

Other reported this compound derivatives include those containing oleanolic acid, thiourea (B124793) moieties, and hydrazide structures, all investigated for their anti-inflammatory potential. jst.go.jp Masking the free acidic group of this compound through derivative formation has been considered a strategy to address associated gastrointestinal side effects. bohrium.com Glyceride ester derivatives have been prepared as potential prodrugs by reacting glycerol (B35011) derivatives with (S)-naproxen. bohrium.com Additionally, series of substituted 2-(6-methoxynapthalen-2-yl) propanoic acid analogs and 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized. bohrium.com Conjugation of this compound with amino acids has also been explored, involving the synthesis of naproxol (B1225773) isothiocyanate and its subsequent reaction with various amino acids to create novel derivatives. nih.gov this compound-salicylate derivatives have been synthesized as potential dual-targeted inhibitors. scirp.orgscirp.org The synthesis involves the coupling of this compound and salicylic (B10762653) acid using coupling reagents like EDC∙HCl and DMAP, forming an ester linkage. scirp.orgscirp.org

The design of novel this compound derivatives often involves computational studies, such as molecular docking and pharmacokinetic profiling, to predict their potential biological activities and safety before synthesis. nih.gov This approach helps in identifying promising lead molecules for further laboratory synthesis and evaluation. nih.gov The high synthetic potential of this compound allows for the creation of many biologically active heterocyclic compounds, suggesting its utility as a synthon in combinatorial synthesis for developing new pharmaceuticals. bohrium.com

Derivatives with Enhanced Anti-Inflammatory Activity

Modification of the this compound structure has led to the synthesis of derivatives exhibiting enhanced anti-inflammatory effects compared to the parent compound. For instance, novel amino acid derivatives of this compound, including Schiff base and thiozolidinone analogs with amino acid spacers like Phenylalanine and Histidine, have been synthesized. These analogs demonstrated improved anti-inflammatory action in in vivo studies, with some showing more potent effects than this compound itself. rjptonline.org The synthesis typically involves conventional methods such as esterification of amino acids, followed by reactions to form hydrazides, Schiff bases, and subsequently thiozolidinone rings, culminating in the amidation of this compound rjptonline.org.

Another approach involves the synthesis of thiourea derivatives of this compound by converting the carboxyl group to a thiourea moiety using aromatic amines and esters of aromatic amino acids. Some of these thiourea derivatives have shown higher anti-inflammatory activity in reducing paw edema in rats compared to this compound. mdpi.commdpi.com

Research has also explored this compound-based hydrazide derivatives as potential potent COX-2 inhibitors, suggesting that retaining the core this compound skeleton while modifying its structure can yield novel bioactive compounds jst.go.jp. Furthermore, studies on this compound amide compounds synthesized with methyl esters of amino-acid derivatives have indicated reliable anti-inflammatory activity dovepress.com.

Interactive Table 1: Anti-Inflammatory Activity of Select this compound Derivatives

| Derivative Type | Example Modification | In vivo Anti-Inflammatory Effect (vs. This compound) | Reference |

| Amino acid derivatives | Schiff base, Thiozolidinone with amino acid spacers | Better, some more powerful | rjptonline.org |

| Thiourea derivatives | With aromatic amines/amino acid esters | Higher activity in reducing paw edema | mdpi.commdpi.com |

| Amide compounds | With methyl esters of amino-acid derivatives | Reliable anti-inflammatory activity | dovepress.com |

| Hydrogen sulphide-releasing | ATB-346 (ester with 4-thiocarbamoyl-phenyl) | Similar to this compound, more rapid onset | nih.gov |

| This compound-4-allyl guaiacol (B22219) chimera | Ester linkage | Comparable or even superior | mdpi.com |

Derivatives with Modified Safety Profiles (e.g., Reduced Gastrointestinal Damage)

A significant focus of this compound modification has been the reduction of its associated gastrointestinal toxicity, which is largely attributed to the free carboxylic acid group bohrium.comdovepress.com. Masking this acidic group through chemical modification is a primary strategy to mitigate local irritation of the gastric mucosa bohrium.comdovepress.commdpi.com.

The synthesis of amide derivatives of this compound by condensing it with amino acid esters has shown promising results, yielding compounds with considerably reduced gastrointestinal toxicity while retaining good anti-inflammatory activity researchgate.net. Similarly, amide prodrugs of this compound derivatives have demonstrated significant anti-inflammatory activity with reduced ulcerogenic effects dovepress.com.

Hydrogen sulphide-releasing derivatives, such as ATB-346 (a this compound ester with 4-thiocarbamoyl-phenyl), have been synthesized to leverage the gastroprotective properties of hydrogen sulphide. ATB-346 demonstrated significantly reduced gastric damage in rats compared to this compound, even in compromised gastric mucosal conditions. It also accelerated the healing of pre-existing gastric ulcers. nih.gov

Glyceride prodrugs of this compound, synthesized by reacting this compound with triglycerides like 1,2,3-trihydroxy propane (B168953) 1,3-dipalmitate/stearate using coupling agents such as N,N'-dicyclohexylcarbodiimide, have shown significantly less ulcerogenic potential compared to the parent drug. semanticscholar.orgscirp.org This reduced toxicity is attributed to the temporary masking of the carboxylic acid group semanticscholar.orgresearchgate.net. These prodrugs were found to be stable at acidic pH, minimizing local gastric irritation, and underwent hydrolysis at pH 7.4 to release the parent drug semanticscholar.orgscirp.org.

Interactive Table 2: Gastrointestinal Toxicity of Select this compound Derivatives

| Derivative Type | Modification/Linkage | Gastrointestinal Toxicity (vs. This compound) | Reference |

| Amide derivatives | With amino acid esters | Considerably reduced | researchgate.net |

| Amide prodrugs | Masking acidic group | Negligible ulcerogenic effects | dovepress.com |

| Hydrogen sulphide-releasing | Ester with 4-thiocarbamoyl-phenyl (ATB-346) | Substantially reduced, negligible damage | nih.gov |

| Glyceride prodrugs | Ester with triglycerides | Significantly less ulcerogenic | semanticscholar.orgscirp.org |

| Thiourea derivatives | Masking carboxyl group | Aim for improved safety | mdpi.com |

| This compound-4-allyl guaiacol chimera | Ester linkage, masking carboxyl group | Exceptional gastro-sparing properties | mdpi.com |

Prodrug Design and Synthesis

Prodrug strategies for this compound aim to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, as well as reduce its gastrointestinal toxicity dovepress.comresearchgate.net. Prodrugs are typically inactive derivatives that undergo enzymatic or chemical cleavage in vivo to release the active parent drug researchgate.net. Masking the free carboxylic acid group is a common approach in this compound prodrug design to reduce gastric irritation bohrium.comdovepress.commdpi.comresearchgate.net.

Ester prodrugs of this compound have been synthesized to improve the therapeutic index for oral delivery dovepress.com. Glyceride ester prodrugs, for example, are designed to be stable at the acidic pH of the stomach, preventing local irritation, and then hydrolyze in the more neutral environment of the intestine or bloodstream to release this compound semanticscholar.orgscirp.org. The synthesis of these glyceride prodrugs involves reacting this compound with triglycerides using coupling agents semanticscholar.orgscirp.org.

Novel prodrugs conjugated with moieties like glucose and ascorbic acid have been designed for targeted delivery, such as to the central nervous system nih.gov. These prodrugs are designed to release this compound upon incubation with biological matrices like plasma and brain homogenate nih.gov.

Another type of prodrug involves conjugating this compound with compounds like guaiacol via an ester linkage. This approach aims to mask the carboxyl group and potentially enhance properties like COX-2 selectivity and antioxidant activity. mdpi.com

Incorporation of Natural Product Fragments (e.g., Cinnamic Acid, Curcumin)

The incorporation of natural product fragments into the this compound structure is an active area of research, aiming to create hybrid molecules with potentially synergistic therapeutic effects and improved profiles.

Cinnamic acid derivatives have been incorporated into this compound structures to create novel compounds. For example, a series of this compound derivatives incorporating the cinnamic acid moiety have been synthesized using coupling reactions between a this compound intermediate and different cinnamic acids jst.go.jp. These hybrid molecules are being investigated for various biological activities, including anti-inflammatory effects through mechanisms like NLRP3 inhibition jst.go.jp. The synthesis typically involves forming an amide or ester linkage between this compound or a this compound derivative and the cinnamic acid fragment jst.go.jp.

Curcumin (B1669340), a natural polyphenol known for its anti-inflammatory and antioxidant properties, has also been conjugated with this compound. Curcumin-NSAID conjugates, including those with this compound, have been synthesized by coupling this compound to substituted hydroxybenzaldehydes via an ester linkage, followed by further modifications d-nb.info. Another method involves directly coupling NSAIDs with parent curcumin d-nb.info. These conjugates are explored for enhanced anti-inflammatory activity and improved bioavailability of curcumin ijpsjournal.comaustinpublishinggroup.com. Studies have shown that curcumin-naproxen conjugates can exhibit better anti-inflammatory activity compared to this compound or curcumin alone ijpsjournal.comaustinpublishinggroup.com. The synthesis of curcumin-NSAID conjugates often involves esterification protocols using coupling agents d-nb.infoijpsjournal.com.

Interactive Table 3: this compound Conjugates with Natural Product Fragments

Pharmacometabolomics and Drug Metabolism Research

Major Metabolic Pathways

The metabolic disposition of naproxen involves several key pathways, primarily conjugation reactions and oxidative metabolism. scialert.net

Acyl Glucuronidation (this compound-β-1-O-acyl glucuronide)

Acyl glucuronidation is a major metabolic pathway for this compound in humans and rats. researchgate.netscialert.netingentaconnect.com This Phase II conjugation involves the formation of a glucuronide conjugate at the carboxylic acid group of this compound, resulting in this compound-β-1-O-acyl glucuronide. researchgate.netscialert.net Studies in humans have shown that this compound acyl glucuronide accounts for a significant portion of the dose recovered in urine, approximately 50.8%. researchgate.netnih.gov The acyl glucuronide can undergo isomerization in blood. researchgate.netnih.gov In one study, the isomerized conjugate, isoglucuronide, accounted for 6.5% of the dose recovered in urine. researchgate.netnih.gov

Acyl glucuronides, including this compound acyl glucuronide, are known to be chemically unstable in aqueous conditions and can undergo degradation via hydrolysis and acyl migration. uzh.chnih.gov This reactivity has led to concerns regarding their potential to form covalent adducts with proteins. uzh.chnih.gov In vitro investigations have demonstrated that acyl glucuronides can form covalent adducts with proteins through transacylation and Schiff base formation followed by Amadori rearrangement. uzh.ch Studies have shown that irreversible binding to circulating plasma proteins in volunteers receiving carboxylate NSAIDs correlates with circulating acyl glucuronide exposure. uzh.ch

O-Dealkylation to 6-O-Desmethylthis compound (DNAP)

This compound also undergoes Phase I oxidative demethylation, leading to the formation of 6-O-desmethylthis compound (DNAP). fda.govnih.govscialert.net This metabolite is formed by the cleavage of the ether linkage in this compound. researchgate.net DNAP possesses both carboxyl and phenolic functional groups, allowing it to undergo further conjugation reactions. scialert.net DNAP is subsequently metabolized extensively via conjugation, primarily acyl glucuronidation and sulfation. fda.govscialert.net 6-O-desmethylthis compound acyl glucuronide and its isoglucuronide have been detected as urinary metabolites, accounting for approximately 14.3% and 5.5% of the oral dose, respectively. fda.govresearchgate.netnih.gov

Conjugation with Glycine (B1666218) (this compound-glycine conjugate)

Conjugation with glycine to form this compound-glycine conjugate (NAP-GLY) is another metabolic pathway for this compound. scialert.net Research has explored the synthesis and characterization of this compound-glycine conjugate, particularly in the context of developing prodrugs aimed at enhancing solubility and targeted delivery. researchgate.nettandfonline.comnih.govtandfonline.com Studies have shown that this compound-glycine conjugate exhibits higher solubility compared to this compound in certain buffer conditions. researchgate.nettandfonline.comnih.gov In vitro studies have also investigated the reversion of the glycine conjugate back to this compound. researchgate.netnih.gov

Sulfate (B86663) Conjugation (this compound-sulfate)

Sulfate conjugation is a Phase II metabolic pathway observed for this compound, primarily involving its O-demethylated metabolite, 6-O-desmethylthis compound (O-DMN). nih.govscialert.net While this compound itself is not a direct substrate for sulfation due to the absence of a free hydroxyl group, O-DMN can undergo sulfation. nih.gov 6-O-desmethylthis compound sulfate has been identified as a metabolite. fda.govscialert.netamegroups.cn Studies in rats have also identified a novel acyl glucuronide-sulfate diconjugate of DMN as a major biliary metabolite, formed by sulfonation of the phenolic group and glucuronidation of the carboxy group. nih.gov Sulfoconjugates of this compound and O-DMN can constitute approximately 11% of the excreted dose. nih.gov

Enzymatic Biotransformation

The enzymatic biotransformation of this compound involves both Phase I and Phase II enzymes.

Cytochrome P450 (CYP) Isozymes (CYP2C9, CYP1A2)

Cytochrome P450 (CYP) enzymes play a key role in the oxidative metabolism of this compound, specifically in the O-dealkylation pathway leading to 6-O-desmethylthis compound. fda.govnih.govscialert.netpharmgkb.orgpharmgkb.orgdrugbank.comnih.gov In vitro studies have demonstrated that CYP2C9 and CYP1A2 are the two primary CYP450 isoenzymes responsible for this metabolic step in humans. fda.govnih.govscialert.netpharmgkb.orgpharmgkb.orgdrugbank.comnih.gov Some reports also indicate a minor contribution of CYP2C8. drugbank.comnih.gov

Research has investigated the influence of genetic polymorphisms in CYP2C9 on the pharmacokinetics of this compound. nih.govnih.govresearchgate.net While CYP2C9 is known to metabolize many NSAIDs, studies on the effect of CYP2C9 genetic polymorphisms, such as CYP2C93, on this compound pharmacokinetics in certain populations have shown no significant differences in parameters like AUC and oral clearance between individuals with different genotypes. nih.gov However, other research suggests that allelic variations of CYP2C9, particularly CYP2C92 and *3, could potentially modify some pharmacokinetic parameters of this compound and its metabolite, 6-O-desmethylthis compound. nih.govresearchgate.net

CYP1A2 is also involved in the O-demethylation of this compound. fda.govnih.govscialert.netpharmgkb.orgpharmgkb.orgdrugbank.comnih.gov Studies have used this compound as a probe substrate to assess CYP1A2 enzyme activity. auctoresonline.org Research has explored the potential for interactions with this compound metabolism through the inhibition of CYP1A2. auctoresonline.org

Here is a table summarizing the major metabolic pathways and associated enzymes:

| Metabolic Pathway | Metabolite(s) | Enzymes Involved (Primary) |

| Acyl Glucuronidation | This compound-β-1-O-acyl glucuronide, Isoglucuronide | UGT2B7 (primarily) pharmgkb.orgresearchgate.net |

| O-Dealkylation | 6-O-Desmethylthis compound (DNAP) | CYP2C9, CYP1A2 fda.govnih.govscialert.netpharmgkb.orgpharmgkb.orgdrugbank.comnih.gov |

| Conjugation with Glycine | This compound-glycine conjugate | Not explicitly identified in search results |

| Sulfate Conjugation (of DNAP) | 6-O-Desmethylthis compound sulfate, DMN-AG-S diconjugate | SULT1A1, SULT1B1, SULT1E1 nih.gov |

UDP-Glucuronosyltransferases (UGT2B7)

Glucuronidation is a primary metabolic pathway for this compound, leading to the formation of this compound-β-1-O-acyl glucuronide (NAP-AGLU). scialert.net This conjugation reaction is catalyzed by UDP-Glucuronosyltransferases (UGTs). Research indicates that UGT2B7 plays a significant role in the hepatic acyl glucuronidation of this compound in humans. nih.govnih.gov Studies using human liver microsomes have shown that this compound acyl glucuronidation exhibits biphasic kinetics. nih.govnih.gov UGT2B7 has been identified as the high-affinity enzyme responsible for this process, demonstrating an apparent Km value similar to the high-affinity component observed in human liver microsomes. nih.govnih.gov Other UGT isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10, have also shown the capacity to glucuronidate this compound, with UGT1A6 and UGT1A9 potentially contributing to the low-affinity component of hepatic this compound glucuronidation. nih.govnih.gov UGT2B7 is also expressed in the kidney, and kidney microsomes show similar this compound glucuronidation activity to liver microsomes. nih.gov

Toxicological Implications of Metabolites

While this compound itself is generally considered safe at therapeutic doses, its metabolites have been implicated in certain toxicological effects. scialert.net The toxicity of metabolites can arise from their inherent reactivity or their ability to interfere with cellular processes. nih.gov

Role of Electrophilic Metabolites

The metabolism of some drugs can lead to the formation of reactive electrophilic species that can bind covalently to cellular proteins and other macromolecules. nih.govashpublications.org The presence of such drug-protein adducts has been associated with drug toxicity. nih.gov While the major metabolite, this compound acyl glucuronide (Nap-GlcU), is generally considered a detoxification product, it can undergo intramolecular rearrangement to form reactive electrophilic species capable of binding to proteins. nih.govashpublications.org Studies comparing the reactivity of this compound acyl glucuronide and this compound coenzyme A (Nap-CoA) thioester towards bionucleophiles like glutathione (B108866) and human serum albumin have shown that Nap-CoA may be a more reactive species than the acyl glucuronide in vitro. nih.gov However, electrophilic metabolites from this compound have been suggested to potentially cause depletion of cellular glutathione. scialert.net

Reactive Oxygen Species (ROS) Generation

Reactive Oxygen Species (ROS) are formed as a byproduct of normal metabolism, but excessive generation can lead to oxidative stress. walshmedicalmedia.com It has been suggested that ROS generated during this compound metabolism may contribute to its toxic effects, such as inducing lipid peroxidation in isolated rat hepatocytes. scialert.net Oxidative bioactivation of drugs by cytochrome P450 enzymes can generate reactive intermediates that cause ROS formation and impose oxidative stress. walshmedicalmedia.com While some NSAIDs have been shown to reduce ROS production, studies investigating the effect of therapeutic plasma concentrations of this compound on ROS production by activated rat neutrophils showed that this compound was ineffective in reducing ROS production in certain assays. scielo.brscielo.br The formation of oxidized intermediates of NSAIDs during therapeutic administration may be partially responsible for both beneficial and adverse effects. scielo.br

Cellular Glutathione Depletion

Cellular glutathione (GSH) is a crucial antioxidant that plays a key role in protecting cells from oxidative stress and detoxifying reactive metabolites. essentialformulas.com Depletion of cellular glutathione can compromise the antioxidant status of the cell and contribute to cellular toxicity. scialert.netessentialformulas.com It has been suggested that electrophilic metabolites from this compound may cause depletion of cellular glutathione. scialert.net Studies have reported that the use of NSAIDs, including this compound, can cause a depletion of glutathione levels. essentialformulas.com Research using isolated rat hepatocytes demonstrated that intracellular oxidized glutathione (GSSG) content increased during this compound metabolism, and glutathione decreased while GSSG increased in the liver during this compound metabolism after perfusion. researchgate.net This suggests that this compound metabolism can lead to glutathione depletion and an increase in the oxidized form. researchgate.net Depletion of glutathione stores can render cells more susceptible to the toxic effects of reactive metabolites. ditki.com

Adverse Drug Reactions: Mechanistic Investigations

Gastrointestinal Toxicity Mechanisms

Gastrointestinal (GI) complications are among the most common adverse effects of naproxen and other NSAIDs. physio-pedia.com These can range from dyspepsia and asymptomatic ulceration to serious events like bleeding, perforation, and obstruction. frontiersin.org The pathogenesis of NSAID-induced GI injury is multifactorial. frontiersin.orgfrontiersin.orggutnliver.org

Prostaglandin (B15479496) Suppression and Mucosal Integrity

A primary mechanism underlying this compound's GI toxicity is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. physio-pedia.comnih.govelsevier.es COX enzymes are responsible for the synthesis of prostaglandins (B1171923) (PGs) from arachidonic acid. nih.govelsevier.es Prostaglandins play a crucial role in maintaining gastric mucosal integrity through several mechanisms:

Promoting the production of protective mucus and bicarbonate. elsevier.es

Maintaining mucosal blood flow. elsevier.esgutnliver.orgsemanticscholar.org

Stimulating epithelial cell proliferation and repair. elsevier.es

Inhibition of COX-1 is considered particularly important for GI toxicity because COX-1 is constitutively expressed in the gastric mucosa and is responsible for producing the prostaglandins that maintain this protective barrier. nih.govelsevier.esdrugbank.com By suppressing prostaglandin synthesis, this compound weakens the mucosal defense mechanisms, making the lining more susceptible to damage from luminal factors like gastric acid and bile salts. semanticscholar.orgpharmacyplanet.com While COX-1 inhibition is a major contributor, some studies suggest that inhibition of COX-2 also plays a role in GI damage, particularly in the small intestine, and that prostaglandins produced by COX-2 may help maintain mucosal integrity when COX-1 is inhibited. frontiersin.orgnih.gov

COX-Independent Mechanisms of Gastrointestinal Damage

Beyond prostaglandin suppression, this compound can induce GI damage through mechanisms independent of COX inhibition. gutnliver.orgelsevier.esresearchgate.netnih.gov These mechanisms include:

Topical Irritation: As a weak organic acid, this compound can cause direct damage to the gastric epithelial cells through topical effects. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov At the low pH of the stomach, the un-ionized form of this compound can diffuse across cell membranes and accumulate intracellularly. nih.gov Inside the cell, where the pH is higher, this compound becomes ionized, trapping it within the cell and leading to cellular damage. elsevier.eselsevier.es

Mitochondrial Dysfunction: NSAIDs can interact with mitochondrial oxidative phosphorylation, disrupting cellular energy production (ATP) and contributing to epithelial cell injury and apoptosis. elsevier.esresearchgate.netnih.govelsevier.es

Disruption of Phospholipid Layers: NSAIDs can interact with the phospholipid layers that are part of the mucosal barrier, increasing mucosal permeability and exposing the underlying tissue to luminal aggressors. gutnliver.orgelsevier.esresearchgate.netnih.govelsevier.esfrontiersin.org

Increased Gastric Motility: this compound can enhance gastric motility, which may contribute to mucosal damage by increasing contact time with irritants and potentially disrupting microcirculation. nih.gov

Neutrophil Activation: NSAID use can lead to the activation and adherence of neutrophils to the vascular endothelium, contributing to inflammation and tissue injury through the release of reactive oxygen species and proteases. nih.govnih.govjpp.krakow.pl

Influence on Gut Microbiome

Emerging evidence suggests that this compound and other NSAIDs can influence the composition and function of the gut microbiome, contributing to intestinal damage. frontiersin.orgpharmacyplanet.comfrontiersin.orgnih.govnih.gov NSAIDs can alter the balance of gut bacteria, potentially leading to dysbiosis. frontiersin.orgpharmacyplanet.comnih.gov Studies have shown that this compound can disrupt the gut's ecosystem, potentially reducing beneficial bacteria and allowing harmful strains to thrive. pharmacyplanet.com This imbalance may lower mucosal defense and increase susceptibility to intestinal injury, possibly through the release of endotoxins or microbial metabolites. frontiersin.orgnih.gov The specific type of NSAID ingested can also influence the gut microbiome profile. nih.gov

Upper vs. Lower Gastrointestinal Tract Injury

This compound can cause injury throughout the entire GI tract, although the upper GI tract (stomach and duodenum) is often considered more vulnerable and upper GI events are more commonly recognized. frontiersin.orgdovepress.comnih.govbinasss.sa.cr However, damage to the lower GI tract (small and large intestine) is also frequent and can lead to complications. dovepress.comnih.govoup.com

While the pathogenesis in the upper GI tract is well-established, involving both prostaglandin suppression and topical effects, the mechanisms in the lower GI tract are less clearly defined but involve similar factors. elsevier.esnih.govoup.com NSAID-induced small intestinal damage is a multifactorial process. frontiersin.orgnih.gov Conventional acidic NSAIDs like this compound can increase the permeability of the human small intestine, potentially through a non-prostaglandin mechanism. nih.govoup.com Chronic NSAID use is associated with mucosal lesions, erosions, ulcers, increased intestinal permeability, inflammation, and potential complications like bleeding and strictures in the small bowel. frontiersin.orgnih.govdovepress.comnih.govbinasss.sa.cr

Renal Effects and Nephrotoxicity

This compound can also cause adverse effects on the kidneys, leading to nephrotoxicity. wikipedia.orguni.lu These effects are primarily mediated by the inhibition of renal prostaglandin synthesis, which plays a critical role in regulating renal function and hemodynamics. nih.govccjm.orgbioclima.ronih.govnih.gov

Prostaglandin-Mediated Regulation of Renal Function and Hemodynamics

In the kidneys, prostaglandins, particularly PGE2 and PGI2 (prostacyclin), are important regulators of renal blood flow, glomerular filtration rate (GFR), and sodium and water reabsorption. nih.govccjm.orgbioclima.ronih.gov They exert vasodilator effects on the renal afferent arterioles, helping to maintain renal perfusion. ccjm.orgbioclima.ronih.govmedsafe.govt.nz This prostaglandin-mediated vasodilation is particularly crucial in conditions where renal blood flow might be compromised, such as dehydration, heart failure, cirrhosis, or pre-existing kidney disease. ccjm.orgbioclima.ronih.govnih.govmedsafe.govt.nzwww.gov.uk

This compound, by inhibiting COX enzymes (both COX-1 and COX-2 are present in the kidney), reduces the synthesis of these protective renal prostaglandins. nih.govccjm.orgbioclima.ronih.govmedsafe.govt.nz This inhibition can lead to vasoconstriction of the afferent arterioles, decreased renal blood flow, and a reduction in GFR, potentially resulting in acute kidney injury (AKI). ccjm.orgbioclima.ronih.govmedsafe.govt.nzwww.gov.uk

Furthermore, renal prostaglandins influence sodium and water excretion. PGE2 inhibits sodium and chloride transport in the loop of Henle and collecting duct, promoting natriuresis and diuresis. bioclima.ronih.gov Inhibition of PGE2 synthesis by this compound can lead to sodium and water retention, potentially causing edema and contributing to hypertension or exacerbating existing heart failure. ccjm.orgbioclima.ronih.gov Inhibition of PGI2 synthesis in the kidney can specifically lead to acute renal failure and hyperkalemia. nih.govrhochistj.org

While prostaglandin inhibition is the main mechanism for the hemodynamic-mediated renal effects, NSAIDs can also cause other forms of renal injury, including acute interstitial nephritis and papillary necrosis, through mechanisms that may be less directly linked to prostaglandins or involve direct toxic effects. bioclima.rowww.gov.ukrhochistj.orgnih.gov

Acute Kidney Injury and Renal Failure Mechanisms

NSAIDs, including this compound, can attenuate renal function through the inhibition of COX-1 and/or COX-2 enzymes expressed in the kidneys. nih.gov These enzymes play a vital role in the synthesis of prostaglandins, which are involved in maintaining renal blood flow and glomerular filtration rate, especially in conditions of decreased renal perfusion. Inhibition of COX-derived prostaglandins can lead to vasoconstriction of afferent arterioles, reduced renal blood flow, and consequently, a decrease in glomerular filtration rate. This can precipitate acute kidney injury or worsen pre-existing renal impairment.

Sodium and Water Reabsorption Alterations

Inhibition of renal prostaglandins by NSAIDs can also affect sodium and water reabsorption in the kidneys. Prostaglandins, particularly PGE2, normally oppose the effects of antidiuretic hormone (ADH) and promote sodium and water excretion. By inhibiting prostaglandin synthesis, this compound can enhance the effects of ADH, leading to increased sodium and water reabsorption in the renal tubules. This can result in fluid retention, edema, and contribute to the development or exacerbation of hypertension. nih.gov

Cardiovascular Considerations and Thrombotic Events

The use of NSAIDs, including this compound, has been associated with an increased risk of cardiovascular thrombotic events such as myocardial infarction and stroke. fda.gov The mechanisms underlying this risk are complex and involve the impact of NSAIDs on prostaglandin synthesis, blood pressure, and platelet function.

Influence on Blood Pressure and Hypertension

NSAIDs can lead to the onset of new hypertension or worsen pre-existing hypertension. droracle.ai This effect is hypothesized to be partly due to the inhibition of COX-2 in the kidneys, which alters sodium and fluid retention. nih.gov While short-term exposure to low doses of this compound may not significantly affect blood pressure, chronic use in patients with hypertension can increase the risk of cardiac ischemic events. nih.gov Some studies suggest that this compound may be less likely to increase blood pressure compared to other NSAIDs like ibuprofen (B1674241). aafp.org However, other data indicate that this compound can increase blood pressure, with some meta-analyses showing a significant increase in mean arterial pressure. droracle.ai

Platelet Aggregation Inhibition (COX-1 Mediated)

This compound, as a non-selective NSAID, inhibits both COX-1 and COX-2. nih.gov Inhibition of COX-1 in platelets prevents the synthesis of thromboxane (B8750289) A2 (TXA2), a potent inducer of platelet aggregation and vasoconstriction. nih.govcriver.com This inhibition of platelet COX-1 is the basis for the antiplatelet effect of aspirin (B1665792). While this compound does inhibit platelet COX-1, its effect is reversible, unlike the irreversible inhibition caused by aspirin. drugs.comnih.gov The degree of platelet aggregation inhibition by this compound is generally described as mild to moderate. criver.com

Comparative Cardiovascular Risk Profile Among NSAIDs

The cardiovascular risk profile varies among different NSAIDs. Some studies and meta-analyses suggest that this compound may be associated with a lower risk of cardiovascular thrombotic events compared to other NSAIDs, including diclofenac (B195802) and some COX-2 selective inhibitors. fda.govecrjournal.comuspharmacist.comcasopisvnitrnilekarstvi.cz The European Medicines Agency (EMA) has reported that this compound appears to have the lowest cardiovascular risk among NSAIDs. ecrjournal.com This potentially lower risk associated with this compound has been hypothesized to be related to its low COX-2 selectivity and its effect on platelet activity. researchgate.netgpnotebook.com However, other studies, including an individual patient data analysis, have suggested that all traditional NSAIDs, including this compound, may be associated with an increased risk of acute myocardial infarction. casopisvnitrnilekarstvi.cz

Here is a table summarizing some comparative cardiovascular risk findings:

| NSAID | Comparative Cardiovascular Risk Findings | Source(s) |

| This compound | Lower risk compared to some other NSAIDs; possibly neutral risk; appears to have the lowest CV risk among NSAIDs. fda.govecrjournal.comuspharmacist.comcasopisvnitrnilekarstvi.czbpac.org.nzwww.gov.uk | fda.govecrjournal.comuspharmacist.comcasopisvnitrnilekarstvi.czbpac.org.nzwww.gov.uk |

| Diclofenac | Increased risk compared to this compound and possibly ibuprofen; associated with the highest cardiovascular risk among traditional NSAIDs. ecrjournal.comuspharmacist.comcasopisvnitrnilekarstvi.czwww.gov.uk | ecrjournal.comuspharmacist.comcasopisvnitrnilekarstvi.czwww.gov.uk |

| Ibuprofen | Risk comparable to celecoxib (B62257) in some studies; increased risk of hypertension and stroke; risk may be lower at low doses. aafp.orguspharmacist.comcasopisvnitrnilekarstvi.czwww.gov.uk | aafp.orguspharmacist.comcasopisvnitrnilekarstvi.czwww.gov.uk |

| Celecoxib | Increased risk in some studies, particularly at higher doses; risk may be comparable to ibuprofen. fda.govuspharmacist.combpac.org.nznih.gov | fda.govuspharmacist.combpac.org.nznih.gov |

| Rofecoxib | Associated with significantly increased risk of thrombotic events; withdrawn from market. uspharmacist.combpac.org.nz | uspharmacist.combpac.org.nz |

Interaction with Aspirin and Antiplatelet Effects

This compound can interfere with the irreversible antiplatelet effect of low-dose aspirin, which is crucial for cardiovascular protection. drugs.comjacc.orggoodrx.com This interaction occurs because this compound, a reversible COX-1 inhibitor, can compete with aspirin for binding to the COX-1 enzyme in platelets. drugs.comnih.govjacc.org If this compound is taken around the same time as aspirin, it can block aspirin's access to the acetylation site on COX-1, thereby preventing aspirin from exerting its full irreversible inhibitory effect on platelet aggregation. jacc.orgjacc.org

Studies have investigated the timing of administration to minimize this interaction. Some evidence suggests that taking aspirin at least 2 hours before this compound may help mitigate this interference. jacc.orggoodrx.comnih.govjwatch.org The clinical relevance of this interaction is still being established, but it is a consideration for patients taking both medications, particularly for cardiovascular risk reduction. nih.govjacc.orgjwatch.org

Hepatic Injury and Hepatotoxicity

Clinically apparent this compound-induced liver injury is considered rare, with estimates ranging from approximately 1 to 8 cases per 100,000 users or patient-years. nih.govoup.com The onset of injury typically occurs within 1 to 12 weeks of initiating therapy, though most cases appear within 6 to 12 weeks. nih.govoup.com The presentation can vary from asymptomatic elevations in liver enzymes to acute hepatitis with jaundice, and in rare, severe instances, can lead to fulminant liver failure requiring transplantation or resulting in death. nih.govoup.com

Hypersensitive Response and Hepatitic Injury

Idiosyncratic drug reactions, including those affecting the liver, can involve immune-mediated mechanisms, often referred to as allergic hepatitis. ageb.be While immunoallergic features such as fever and rash are not consistently observed in this compound-induced hepatotoxicity, and autoantibodies are not common, some evidence suggests a role for immune responses. nih.govageb.be Hepatic T-cell infiltrations have been observed in NSAID-induced DILI. researchgate.netnih.gov Studies investigating this compound-induced liver injury have shown T-cell memory responses towards an oxidative metabolite of this compound, 6-O-desmethyl this compound (DM-NAP). researchgate.netnih.gov These T-cell responses, involving both CD4⁺ and CD8⁺ T-cells, were stimulated by exposure to DM-NAP but not the parent compound or its acyl glucuronide metabolite. researchgate.netnih.gov Activation of CD4⁺ T-cells was found to be HLA-DQ-restricted and dependent on antigen-presenting cells, suggesting an immune-mediated basis for the adverse event. researchgate.netnih.gov

Lipid Peroxidation Induction

Metabolic aberration is another proposed mechanism for idiosyncratic hepatotoxicity induced by NSAIDs, including this compound. oup.comageb.be this compound is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP2C9), followed by glucuronidation. nih.govmdpi.com The formation of reactive metabolites during this process can contribute to hepatic injury. nih.goveasl.euresearchgate.net

Research indicates that this compound can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify them. mdpi.comxjtu.edu.cnnih.gov Oxidative stress has been implicated as a general mechanism in the toxicity of many NSAIDs. nih.gov

One specific consequence of oxidative stress is lipid peroxidation, the degradation of lipids that occurs when free radicals steal electrons from the lipids in cell membranes. taylorfrancis.com Studies in isolated rat hepatocytes and isolated perfused rat livers have demonstrated that this compound can induce lipid peroxidation. mdpi.comresearchgate.net This process is suggested to be a possible mechanism of this compound-induced hepatotoxicity. mdpi.comtaylorfrancis.com Evidence suggests that ferrous iron release from rat liver microsomes contributes to this compound-induced microsomal lipid peroxidation. oup.commdpi.com The induction of lipid peroxidation by this compound has been shown to correlate with decreased levels of intracellular glutathione (B108866) (GSH), a key antioxidant, and precedes indicators of cell damage such as lactate (B86563) dehydrogenase (LDH) release. mdpi.com Increased levels of oxidized glutathione (GSSG) have also been observed in this compound-perfused livers prior to the appearance of lipid peroxidation markers. researchgate.net

Studies in male Wistar rats treated with this compound have shown a decrease in GSH levels and an increase in lipid peroxidation (measured as malondialdehyde - MDA levels) in liver tissues, alongside elevated levels of liver enzymes such as AST, ALT, and ALP, and total bilirubin, indicating hepatic dysfunction and damage. xjtu.edu.cnnih.govnih.gov

Data from a study evaluating this compound-induced oxidative stress and hepatotoxicity in male Wistar rats illustrates the changes in oxidative stress markers and liver enzymes following this compound treatment. xjtu.edu.cnnih.govnih.gov

| Parameter (Liver Tissue) | Control Group | This compound Treated Group (Higher Dose) |

| Reduced Glutathione (GSH) Levels | Increased | Decreased xjtu.edu.cnnih.gov |

| Superoxide Dismutase (SOD) Activity | Decreased | Increased xjtu.edu.cnnih.gov |

| Catalase (CAT) Activity | Decreased | Increased xjtu.edu.cnnih.gov |

| Lipid Peroxidation (LPO) Levels | Decreased | Increased xjtu.edu.cnnih.gov |

| Alanine Aminotransferase (ALT) Activity | Lower | Elevated xjtu.edu.cnnih.gov |

| Aspartate Aminotransferase (AST) Activity | Lower | Elevated xjtu.edu.cnnih.gov |

| Alkaline Phosphatase (ALP) Activity | Lower | Elevated xjtu.edu.cnnih.gov |

| Total Bilirubin (TBIL) Levels | Lower | Elevated xjtu.edu.cnnih.gov |

This table summarizes findings indicating that this compound treatment leads to biochemical imbalances and increased oxidative stress, contributing to liver dysfunction. xjtu.edu.cnnih.govnih.gov

Pharmacogenomics and Individual Variability in Response

Genetic Polymorphisms in Drug-Metabolizing Enzymes (e.g., CYP2C9)

Naproxen is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2C9 playing a significant role in its biotransformation to 6-O-desmethylthis compound. nih.govwikipedia.orgmdpi.com The CYP2C9 gene is highly polymorphic, with numerous variant alleles identified. hee.nhs.ukcpicpgx.orghee.nhs.uk Among the most well-studied variants are CYP2C92 and CYP2C93, which are known to result in decreased enzyme activity compared to the wild-type CYP2C91 allele. hee.nhs.ukpharmgkb.orgfrontierspartnerships.org

Studies have shown that these genetic polymorphisms can significantly interfere with the pharmacokinetic parameters of NSAIDs, including this compound. nih.govmdpi.com The CYP2C92 allele is associated with a reduction in CYP2C9 activity of approximately 20-30%, while the CYP2C93 allele can lead to a reduction of up to 70%. frontierspartnerships.org This impaired enzymatic activity can affect the rate at which this compound is metabolized.

Impact on this compound Clearance and Adverse Event Risk

Genetic variations in CYP2C9 can impact the clearance of this compound, subsequently influencing drug exposure levels in the body. Individuals carrying decreased-function or no-function CYP2C9 alleles may exhibit reduced metabolic clearance and a prolonged plasma elimination half-life of NSAIDs metabolized by this enzyme. cpicpgx.orgfrontiersin.org This can lead to elevated plasma concentrations of the parent drug. frontiersin.orguspharmacist.comoamjms.eu